molecular formula C12H23ClN2O2 B1465052 N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236256-57-7

N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride

Cat. No. B1465052
M. Wt: 262.77 g/mol
InChI Key: VDKDSVLQTWWQCL-UHFFFAOYSA-N
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Description

“N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride” is a chemical compound with the IUPAC name “N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride”. It has a molecular weight of 262.78 .


Molecular Structure Analysis

The InChI code for this compound is "1S/C12H22N2O2.ClH/c15-12(11-1-5-13-6-2-11)14-9-10-3-7-16-8-4-10;/h10-11,13H,1-9H2,(H,14,15);1H" . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found.

Scientific Research Applications

Nanofiltration Membranes

Nanofiltration (NF) membranes, particularly those based on piperazine (PIP)-derived polyamide layers, have shown significant improvements in water permeance and selectivity. These advances are crucial for environmental applications like water softening and purification. The crumpled polyamide films in NF membranes offer enhanced antifouling performance and are promising for wide-ranging environmental applications (Shao et al., 2022).

Heterocyclic Compounds Synthesis

The synthesis of pyranopyrimidine scaffolds, significant in medicinal chemistry due to their bioavailability and broader synthetic applications, involves hybrid catalysts including organocatalysts and metal catalysts. This area of research is important for developing pharmaceuticals and showcases the utility of complex chemical synthesis techniques (Parmar et al., 2023).

Piper Species Phytochemistry

Investigations into the genus Piper reveal the insecticidal potential of piperamides, natural compounds with significant bioactivity. This research area explores natural product chemistry for pest control and biopesticide development, highlighting the importance of chemical defenses in plants (Scott et al., 2007).

Drug Resistance and Tuberculosis

Studies on pyrazinamide, a drug used in treating tuberculosis, focus on its pharmacokinetics, efficacy, and the challenge of drug resistance. Such research is crucial for improving treatment strategies and understanding the mechanisms behind drug resistance (Njire et al., 2016).

Safety And Hazards

The safety data sheet (SDS) for this compound indicates that it is an irritant . Therefore, it should be handled with care to avoid contact with skin and eyes, and inhalation should be avoided.

properties

IUPAC Name

N-(oxan-4-ylmethyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c15-12(11-3-1-2-6-13-11)14-9-10-4-7-16-8-5-10;/h10-11,13H,1-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKDSVLQTWWQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCC2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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